Product packaging for N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine(Cat. No.:CAS No. 798542-73-1)

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine

Cat. No.: B2609507
CAS No.: 798542-73-1
M. Wt: 207.273
InChI Key: GFLKUBJAIXJLMS-UHFFFAOYSA-N
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Description

Contextualization within Amine and Alkene Chemistry

Amines are fundamental organic compounds that are basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org Their reactivity is central to the formation of a vast array of pharmaceuticals, agrochemicals, and materials. Alkenes, with their carbon-carbon double bonds, are another cornerstone of organic chemistry, readily undergoing addition reactions and serving as precursors to many other functional groups.

The presence of both an amine and an alkene in N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine allows for a dualistic reactivity profile. The amine can participate in reactions such as alkylation, acylation, and condensation, while the alkene can undergo reactions like hydrogenation, halogenation, and various metal-catalyzed cross-coupling reactions. The interplay between these two functional groups within the same molecule opens up unique synthetic pathways.

Significance of the 2,4-Dimethoxybenzyl (DMB) Moiety in Chemical Synthesis

The 2,4-dimethoxybenzyl (DMB) group is a well-established protecting group for amines in organic synthesis. documentsdelivered.comwustl.edu Protecting groups are essential in multi-step syntheses to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. The DMB group is particularly valued for its stability under a range of reaction conditions and its facile removal under specific, often mild, acidic or oxidative conditions. bme.huchem-station.com

The two methoxy (B1213986) groups on the benzyl (B1604629) ring of the DMB moiety play a crucial role in its function. They are electron-donating groups that increase the electron density of the aromatic ring, making the benzylic position more susceptible to cleavage. This electronic effect allows for the selective removal of the DMB group in the presence of other acid-labile or hydrogenation-sensitive groups. chem-station.com For instance, the DMB group can be cleaved using reagents like trifluoroacetic acid (TFA) or dichlorodicyanoquinone (DDQ). wustl.educhem-station.com

In the context of this compound, the DMB group serves to protect the secondary amine, allowing for selective reactions at the allylic double bond. Subsequently, the DMB group can be removed to unveil the free secondary amine, which can then be further functionalized.

Overview of Research Trajectories for N-Allylic Amine Systems

N-allylic amines are a significant class of compounds in organic synthesis, serving as precursors to a variety of nitrogen-containing molecules, including many pharmaceuticals. nih.gov Research in this area is vibrant and focuses on several key trajectories:

Novel Synthetic Methods: Chemists are continuously developing new and more efficient methods for the synthesis of N-allylic amines. These methods often involve transition metal catalysis, such as palladium- or rhodium-catalyzed allylic amination, which allows for the direct formation of the C-N bond with high regio- and stereoselectivity. organic-chemistry.org Biocatalytic approaches using enzymes are also gaining traction as a sustainable alternative. nih.gov

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral N-allylic amines is a major focus. Chiral amines are crucial building blocks for many biologically active molecules, and their stereoselective synthesis is of paramount importance.

Functionalization and Derivatization: Once synthesized, N-allylic amines can be further elaborated into more complex structures. Research in this area explores the diverse reactivity of the allylic double bond and the amine nitrogen, including reactions like hydroformylation, epoxidation, and ring-closing metathesis.

Applications in Total Synthesis: N-allylic amines are valuable intermediates in the total synthesis of natural products and other complex target molecules. Their ability to be readily converted into other functional groups makes them strategic building blocks in complex synthetic sequences.

The study of this compound and related systems contributes to the broader understanding and application of N-allylic amine chemistry in the ongoing quest for new and efficient synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B2609507 N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine CAS No. 798542-73-1

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLKUBJAIXJLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation of N 2,4 Dimethoxybenzyl Prop 2 En 1 Amine

Reactivity at the Amine Functionality

The lone pair of electrons on the nitrogen atom of N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine imparts nucleophilic and basic character, making it susceptible to a variety of reactions.

Nucleophilic Reactions of the Amine

The secondary amine in this compound can act as a nucleophile, attacking electrophilic centers. A common example of this reactivity is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a tetrahedral intermediate called a carbinolamine. openstax.orglibretexts.orgmdpi.comlibretexts.org Subsequent dehydration of the carbinolamine, often acid-catalyzed, leads to the formation of an iminium ion, which is the protonated form of an imine. openstax.orglibretexts.org

Another key nucleophilic reaction is alkylation, where the amine attacks an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This can lead to the formation of tertiary amines and, with further alkylation, quaternary ammonium (B1175870) salts. The reactivity in these processes is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the substituents. The 2,4-dimethoxybenzyl group, while somewhat bulky, is not expected to completely hinder such reactions.

Formation of Amide Derivatives, e.g., Carboxamides

One of the most important transformations of primary and secondary amines is their conversion to amides. This compound readily undergoes acylation to form carboxamides. This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. chemguide.co.ukchemguide.co.uklibretexts.org The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.ukchemguide.co.uk

The general mechanism involves the initial nucleophilic attack by the amine on the carbonyl carbon, leading to a tetrahedral intermediate. chemguide.co.ukdocbrown.info This is followed by the elimination of a leaving group (e.g., a chloride ion in the case of an acyl chloride) to regenerate the carbonyl double bond and form the amide product. chemguide.co.ukdocbrown.info A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. libretexts.org

The Schotten-Baumann reaction conditions, which involve treating an amine with an acyl chloride in the presence of an aqueous base, are a classic method for amide synthesis. core.ac.uk While no specific examples for the synthesis of carboxamides from this compound were found, the general reliability of these methods suggests they would be applicable. The closely related 2,4-dimethoxybenzylamine (B23717) has been utilized in multicomponent reactions like the Ugi reaction to produce amide-containing products, highlighting the utility of this amine scaffold in amide bond formation. uva.nl

Acylating Agent Product Type General Conditions
Acyl Chloride (R-COCl)N-Substituted CarboxamideAmine, Base (e.g., Pyridine, Triethylamine), Aprotic Solvent
Carboxylic Anhydride ((RCO)₂O)N-Substituted CarboxamideAmine, Heat or Catalyst
Carboxylic Acid (R-COOH)N-Substituted CarboxamideAmine, Coupling Agent (e.g., DCC, EDC), Solvent

Table 1: General Methods for Carboxamide Synthesis from Amines

Conversion to Isothiocyanates

Primary and secondary amines can be converted into isothiocyanates (R-N=C=S), which are valuable synthetic intermediates. rsc.org A common method for this transformation involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. rsc.orgorganic-chemistry.org This intermediate is then treated with a desulfurylating agent to induce elimination and form the isothiocyanate. rsc.orgbeilstein-journals.org

Various reagents can be employed for the desulfurization step, including tosyl chloride, cyanuric chloride, and various oxidizing agents. organic-chemistry.orgbeilstein-journals.org The choice of reagents and conditions can be optimized depending on the specific amine substrate. For instance, a one-pot protocol for preparing a wide range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed, using cyanuric chloride as the desulfurylation reagent. beilstein-journals.org While specific data for this compound is not available, the general applicability of these methods to primary amines suggests it would be a suitable substrate for this conversion. rsc.orgorganic-chemistry.orggoogle.com

Step Reagents Intermediate/Product
1. Dithiocarbamate FormationPrimary Amine, Carbon Disulfide (CS₂), Base (e.g., K₂CO₃, Et₃N)Dithiocarbamate Salt
2. Desulfurization/EliminationDesulfurylating Agent (e.g., Tosyl Chloride, Cyanuric Chloride)Isothiocyanate

Table 2: General Two-Step Conversion of Primary Amines to Isothiocyanates

Reactions Involving the Prop-2-en-1-amine Moiety (Allylic Alkene)

The alkene portion of this compound is also a site of reactivity, participating in various addition and transition metal-catalyzed reactions.

Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing more complex amines. nih.gov This process can occur in either an intermolecular or intramolecular fashion. For this compound, intramolecular hydroamination would lead to the formation of a nitrogen-containing heterocyclic ring, such as a substituted pyrrolidine.

These reactions are often catalyzed by a variety of metals, including early and late transition metals, as well as lanthanides. Gold(I) complexes, for example, have been shown to catalyze the intermolecular hydroamination of allenes with arylamines to produce allylic amines. nih.govnih.gov While specific studies on the hydroamination of this compound are not prevalent, the general principles of metal-catalyzed hydroamination of terminal alkenes suggest that this substrate could undergo such transformations under appropriate catalytic conditions. The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions employed.

Palladium-Catalyzed Reactions, e.g., Mizoroki-Heck Arylation

The alkene functionality in this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. nih.gov This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.gov In the context of the target molecule, reaction with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base would be expected to yield an N-(2,4-dimethoxybenzyl)-3-arylprop-2-en-1-amine.

The catalytic cycle of the Mizoroki-Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst. nih.gov The regioselectivity of the arylation on the double bond can be influenced by the nature of the substituents and the specific catalyst system used.

Furthermore, the amine functionality itself can participate in palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination), which couples an amine with an aryl halide. nih.govstrath.ac.uk It is conceivable that under certain conditions, this compound could undergo sequential or tandem reactions involving both the alkene and the amine, leading to more complex molecular architectures. For instance, tandem reactions involving an initial Mizoroki-Heck reaction followed by an intramolecular N-arylation have been utilized in the synthesis of nitrogen heterocycles. A nickel-catalyzed Mizoroki-Heck/amination cascade reaction of o-dihaloarenes with allylamines has been developed for the synthesis of indoles. nih.gov

Reaction Coupling Partners Catalyst System Potential Product
Mizoroki-HeckThis compound + Aryl HalidePd(0) catalyst, BaseN-(2,4-dimethoxybenzyl)-3-arylprop-2-en-1-amine
Buchwald-HartwigThis compound + Aryl HalidePd catalyst, Ligand, BaseN-Aryl-N-(2,4-dimethoxybenzyl)prop-2-en-1-amine

Table 3: Potential Palladium-Catalyzed Reactions

Multicomponent Reactions (MCRs) Incorporating the Compound

N-(2,4-Dimethoxybenzyl)amine, a closely related primary amine, serves as a valuable reagent in multicomponent reactions, particularly in the Ugi reaction, where it functions as a convertible amine. This application is central to the synthesis of complex heterocyclic structures through tandem reaction sequences.

The Ugi four-component reaction (Ugi-4CR) is a powerful one-pot synthesis that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. In this context, N-(2,4-dimethoxybenzyl)amine is employed as a key starting material, serving as a synthetic equivalent of ammonia (B1221849). nih.govnih.gov The primary amine participates in the initial condensation with a carbonyl compound to form a Schiff base, which is a critical intermediate in the Ugi reaction mechanism.

The significance of using the 2,4-dimethoxybenzyl (DMB) group lies in its ability to be cleaved under acidic conditions. This feature allows for post-Ugi modifications, where the removal of the DMB group unmasks a primary amide, enabling further intramolecular reactions. This strategy broadens the synthetic utility of the Ugi reaction, allowing for the creation of diverse molecular scaffolds. nih.gov

A key application involves the reaction of 2,4-dimethoxybenzylamine with an arylglyoxal, a carboxylic acid, and an isonitrile. The resulting Ugi product is a stable intermediate that carries the DMB protecting group on one of the amide nitrogens. nih.govnih.govresearchgate.net

Table 1: Representative Ugi Reaction Components for Oxazole (B20620) Synthesis nih.gov

Amine Component Carbonyl Component Carboxylic Acid Component Isonitrile Component

This reaction demonstrates good tolerance for a variety of functional groups on the other components, making it a versatile method for generating a library of complex amides.

A notable and elegant application of using N-(2,4-dimethoxybenzyl)amine in the Ugi reaction is its integration into a tandem Ugi/Robinson-Gabriel sequence for the synthesis of 2,4,5-trisubstituted oxazoles. nih.govnih.govwikipedia.org This sequence leverages the lability of the DMB group to facilitate a subsequent cyclodehydration reaction.

The process begins with the standard Ugi-4CR to produce the α-acylamino amide intermediate. In the second step, this intermediate is treated with acid. The acidic conditions serve a dual purpose: they cleave the 2,4-dimethoxybenzyl group to reveal a primary N-acyl α-aminoketone, which then undergoes an intramolecular cyclodehydration—the Robinson-Gabriel reaction—to form the oxazole ring. nih.govwikipedia.org

Table 2: Conditions for Tandem Ugi/Robinson-Gabriel Reaction nih.gov

Ugi Intermediate Reagent Solvent Temperature Time Product

The choice of acid and reaction conditions can be critical. For instance, treatment with phosphorus oxychloride (POCl₃) in DMF can lead to both the desired debenzylation-cyclodehydration and an undesired Vilsmeier-Haack formylation on the aryl ring derived from the glyoxal. nih.gov In contrast, using concentrated sulfuric acid provides a cleaner transformation to the desired oxazole. nih.gov

This tandem strategy provides a concise and efficient route to highly substituted oxazoles, which are important scaffolds in medicinal chemistry, from simple and readily available starting materials. nih.govresearchgate.net The use of 2,4-dimethoxybenzylamine as a convertible amine is crucial for the success of this one-pot, two-step sequence.

2,4 Dimethoxybenzyl Dmb Group in Protecting Group Chemistry

Role of DMB as an N-Protecting Group

The primary function of the DMB group is to temporarily block the reactivity of an amine functionality. By converting a primary or secondary amine to a secondary or tertiary N-DMB amine, its nucleophilicity and basicity are significantly reduced. This masking allows chemists to perform reactions on other parts of the molecule without interference from the amine. The DMB group is particularly favored over a simple benzyl (B1604629) (Bn) group due to the enhanced ease of its removal. The methoxy (B1213986) groups at the ortho and para positions stabilize the benzylic carbocation formed during acid-mediated cleavage, thus facilitating deprotection under much milder acidic conditions than those required for a standard benzyl group. nih.govorganic-chemistry.org

The introduction of the DMB group onto a nitrogen atom can be accomplished through several standard synthetic methods. A common approach is reductive amination , where the amine is reacted with 2,4-dimethoxybenzaldehyde (B23906) in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding N-DMB amine.

Another prevalent method is the nucleophilic substitution of a suitable DMB-halide, typically 2,4-dimethoxybenzyl chloride or bromide, by the amine. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct. For instance, 2,4-dimethoxybenzylamine (B23717) can be reacted with various electrophiles in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). bme.hu

A summary of common introduction strategies is presented below:

Method Reagents Typical Conditions
Reductive Amination2,4-Dimethoxybenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Mildly acidic or neutral pH, various solvents (e.g., CH₂Cl₂, THF)
Nucleophilic Substitution2,4-Dimethoxybenzyl halide (Cl, Br), Base (e.g., K₂CO₃, Et₃N, DIPEA)Aprotic solvent (e.g., CH₃CN, DMF), room temperature to moderate heating

In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount. bham.ac.uk This strategy involves using a set of protecting groups where each type can be removed by a specific set of reagents and conditions without affecting the others. bham.ac.uknih.gov The DMB group plays a crucial role in such strategies due to its well-defined cleavage conditions.

The DMB group is considered orthogonal to a variety of other protecting groups, including:

Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and is removed by piperidine. The DMB group is stable under these basic conditions. nih.gov

Groups removed by hydrogenolysis: such as the standard benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. While DMB can be cleaved by hydrogenolysis, the conditions are typically more forcing than for Bn or Cbz, and acidic cleavage is the preferred method, allowing for selective removal. taylors.edu.myresearchgate.net

Fluoride-labile groups: such as silyl (B83357) ethers (e.g., TBDMS, TIPS). The DMB group is unaffected by fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

This orthogonality allows for the selective deprotection of a DMB-protected amine in the presence of these other groups, enabling chemists to unmask the amine at a specific stage of the synthesis for further elaboration. nih.gov

Deprotection Methodologies for N-DMB Groups

The removal of the N-DMB group is most frequently achieved under acidic or oxidative conditions, taking advantage of the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring.

The most common and efficient method for cleaving the N-DMB bond is through acidolysis. Strong acids such as trifluoroacetic acid (TFA) and triflic acid (TfOH) are highly effective. bme.hursc.org The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org

The mechanism proceeds via protonation of the nitrogen or, more likely, one of the methoxy oxygen atoms, followed by cleavage of the carbon-nitrogen bond. This generates the deprotected amine and the highly stabilized 2,4-dimethoxybenzyl carbocation. The stability of this carbocation, due to resonance delocalization of the positive charge onto the two oxygen atoms, is the key factor that allows for the use of mild acidic conditions. nih.gov

To prevent the liberated carbocation from reacting with other nucleophilic sites in the substrate (e.g., tryptophan or methionine residues in peptides), a scavenger is often added to the reaction mixture. Anisole or 1,3-dimethoxybenzene (B93181) are common scavengers that trap the carbocation via a Friedel-Crafts alkylation reaction. bme.huucla.eduresearchgate.net

Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA)10-50% TFA in CH₂Cl₂, often with a scavenger (e.g., anisole, triisopropylsilane)Widely used, efficient, and volatile for easy removal. rsc.orgcommonorganicchemistry.com
Triflic Acid (TfOH)Catalytic to stoichiometric amounts in CH₂Cl₂A much stronger acid than TFA, can be effective when TFA is slow or fails. bme.huucla.edu

While acid-mediated cleavage is predominant, other methods can be employed for N-DMB deprotection, offering alternative orthogonality.

Oxidative Cleavage: The electron-rich DMB ring is susceptible to oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can selectively cleave the N-DMB bond. nih.govbme.huclockss.org This method is particularly useful when the substrate contains acid-sensitive functional groups. The reaction is believed to proceed through a single-electron transfer mechanism, leading to the formation of an iminium ion which is then hydrolyzed to release the free amine.

Hydrogenolysis: While not the preferred method, the N-DMB group can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). taylors.edu.myresearchgate.net However, this method is less selective compared to acidolysis, as other common protecting groups like benzyl ethers and Cbz groups are also readily cleaved under these conditions. organic-chemistry.orgresearchgate.net Therefore, its application is generally limited to substrates lacking other hydrogenolytically labile groups.

Photochemical Cleavage: The 2-nitrobenzyl group is a well-known photolabile protecting group. thieme-connect.de While the DMB group itself is not typically classified as photolabile in the same way, related structures like the 3,5-dimethoxybenzyloxycarbonyl group have been designed for photochemical removal. wikipedia.orgpsu.edu The principle involves the absorption of UV light, which initiates a series of electronic and conformational changes leading to bond cleavage. nih.govresearchgate.net This approach offers a "reagent-free" deprotection method under neutral conditions, providing a high degree of orthogonality. acs.org

Influence of Substrate Structure on DMB Deprotection Kinetics and Selectivity

The efficiency and selectivity of N-DMB deprotection can be significantly influenced by the structure of the substrate molecule.

Steric Hindrance: Steric bulk around the nitrogen atom can impede the approach of the deprotection reagent, thereby slowing down the reaction rate. For example, an N-DMB group on a sterically congested secondary amine may require harsher conditions (e.g., higher acid concentration or longer reaction times) for complete cleavage compared to a less hindered primary amine.

Electronic Effects: The electronic nature of the substrate can also play a role. Electron-withdrawing groups near the N-DMB moiety can decrease the basicity of the nitrogen, potentially affecting the kinetics of acid-mediated cleavage. Conversely, the presence of other acid-sensitive groups within the molecule requires careful optimization of deprotection conditions to ensure selective removal of the DMB group without affecting other parts of the substrate. For example, in a study on 1,3-diazaoxindoles, the DMB group could only be removed from a C(5)-isopropylidene-substituted derivative using strong acid, whereas the unsubstituted analogue was resistant to deprotection under various acidic and oxidative conditions, highlighting a profound electronic influence of the substrate on reactivity. bme.hu

Presence of Other Nucleophiles: In peptide synthesis, the presence of nucleophilic amino acid side chains (e.g., tryptophan, methionine) can lead to side reactions where the DMB carbocation generated during acidic cleavage alkylates these residues. This underscores the importance of using scavengers to trap the carbocation and ensure clean deprotection. researchgate.net

Mechanistic and Theoretical Investigations of N 2,4 Dimethoxybenzyl Prop 2 En 1 Amine Transformations

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the energetics and electronic structures of molecules, transition states, and intermediates involved in chemical reactions. For transformations involving N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine, these methods offer insights that are often difficult to obtain through experimental means alone.

Quantum chemical calculations are instrumental in identifying and characterizing the transition state (TS) of a reaction, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For transformations of this compound, such as deprotection or cyclization reactions, locating the relevant transition states is key to understanding the reaction mechanism.

In related systems, such as the acid-promoted debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles, quantum chemical calculations have been employed to investigate the reaction mechanism. bme.hu These studies often involve mapping the potential energy surface to locate the minimum energy pathway from reactants to products. While specific transition state calculations for this compound are not extensively documented in publicly available literature, the principles from analogous systems can be applied. For instance, in an acid-catalyzed deprotection, the calculations would likely model the protonation of the amine or the ether oxygen, followed by the cleavage of the C-N bond, and would calculate the energy barrier for this process.

Table 1: Hypothetical Transition State Calculation Parameters for a Reaction of this compound

ParameterMethod/Basis SetDescription
Geometry OptimizationDFT (e.g., B3LYP)Locates the minimum energy structures of reactants, products, and the transition state.
Basis Sete.g., 6-311++G(d,p)A set of functions used to build the molecular orbitals. Larger basis sets generally provide more accurate results.
Frequency CalculationSame as optimizationConfirms the nature of the stationary point. A transition state is characterized by a single imaginary frequency corresponding to the reaction mode.
Solvation Modele.g., PCM, SMDAccounts for the effect of the solvent on the reaction energetics, which can be significant for charged intermediates and transition states.

This table is illustrative and based on common computational chemistry practices.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, properties, and reactivity of molecules. nih.govnih.gov DFT calculations can provide valuable information about the distribution of electron density, molecular orbitals, and various reactivity descriptors for this compound.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich dimethoxybenzyl ring and the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO may be distributed over the prop-2-en-1-amine moiety, indicating its potential as an electrophilic center under certain conditions.

DFT can also be used to calculate various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. researchgate.net

Table 2: Key Reactivity Descriptors from DFT Calculations

DescriptorFormulaSignificance
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a system.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer. A larger gap implies higher stability.
Global Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reaction.
Electrophilicity Index (ω)ω = μ² / (2η)Measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors can be calculated for this compound to predict its behavior in different chemical environments.

Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom, and positive potential around the amine hydrogen and the allylic hydrogens.

Elucidation of Reaction Pathway Intermediates

Identifying and characterizing reaction intermediates is fundamental to understanding a reaction mechanism. For transformations of this compound, intermediates can be transient species that are not directly observable but can be inferred from experimental evidence and supported by computational studies.

A common transformation for compounds containing a 2,4-dimethoxybenzyl (DMB) group is its removal under acidic conditions. researchgate.netrsc.org The generally accepted mechanism for the acid-catalyzed cleavage of the DMB group involves the formation of a stabilized carbocation intermediate.

In the case of this compound, the reaction pathway for acid-catalyzed deprotection would likely proceed as follows:

Protonation: The reaction is initiated by the protonation of one of the electron-rich sites of the molecule. This could be the nitrogen atom or one of the oxygen atoms of the methoxy groups. Computational studies on similar systems can help determine the most likely site of protonation based on the relative basicities.

Formation of a Carbocation Intermediate: Following protonation, the C-N bond cleaves, leading to the formation of the highly stabilized 2,4-dimethoxybenzyl carbocation and prop-2-en-1-amine. The stability of this carbocation is due to the electron-donating resonance effect of the two methoxy groups.

Trapping of the Carbocation: The carbocation is then trapped by a nucleophile present in the reaction mixture, which could be the counter-ion of the acid or a scavenger added to the reaction.

While direct experimental observation of this carbocation intermediate may be challenging due to its high reactivity, its existence can be supported by trapping experiments and mass spectrometry analysis. nih.gov

Spectroscopic Analysis in Mechanistic Context (e.g., FTIR, NMR in reaction monitoring)

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time and for identifying the structures of reactants, intermediates, and products. In situ (in the reaction mixture) spectroscopic analysis provides a dynamic picture of the reaction as it occurs. xjtu.edu.cnnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can be used to monitor the transformations of this compound by tracking the changes in the vibrational frequencies of its functional groups. researchgate.netdoi.org For example, during a deprotection reaction, the disappearance of characteristic peaks associated with the 2,4-dimethoxybenzyl group (e.g., C-O stretching of the methoxy groups, aromatic C-H bending) and the appearance of new peaks corresponding to the product would be observed. The kinetics of the reaction can be determined by monitoring the change in the intensity of these peaks over time. researchgate.net

Table 3: Potential FTIR Monitoring of a Reaction of this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Change During Reaction (e.g., Deprotection)
N-H (in reactant)Stretching~3300-3500May shift or change in intensity
C=C (allyl group)Stretching~1640-1680Likely to remain
Aromatic C=CStretching~1450-1600Disappears
C-O (methoxy groups)Stretching~1000-1300Disappears
N-H (in product amine)Bending~1590-1650Appears

This table provides a generalized representation of how FTIR could be used for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information about the species in solution. beilstein-journals.orgnih.gov By acquiring ¹H or ¹³C NMR spectra at different time points during a reaction, the conversion of this compound to its products can be quantified. researchgate.netresearchgate.net

For instance, in a ¹H NMR spectrum, the disappearance of the characteristic signals for the methoxy groups (around 3.8 ppm), the benzylic protons (around 3.7 ppm), and the aromatic protons of the DMB group would indicate the progress of a deprotection reaction. Simultaneously, new signals corresponding to the product would emerge. The integration of these signals allows for the calculation of the relative concentrations of the reactant and product over time, from which reaction kinetics can be derived.

Advanced Applications and Derivatization in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The unique combination of a protected amine and a functionalizable alkene makes N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine a pivotal intermediate in the construction of diverse and complex molecular architectures.

Precursors for Nitrogen-Containing Heterocycles (e.g., Quinazolines, Oxazoles)

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and materials science. nih.govopenmedicinalchemistryjournal.comnih.gov this compound can be elaborated into various heterocyclic systems.

Quinazolines: The synthesis of quinazolines often involves the cyclization of precursors containing appropriately positioned nitrogen and carbonyl or carboxyl functionalities. While direct synthesis from this compound is not extensively documented, its structural motifs are relevant. For instance, the benzylamine (B48309) portion can be incorporated into synthetic strategies where an ortho-amino-benzylamine reacts with aldehydes or nitriles. organic-chemistry.org The allyl group can be functionalized through methods like oxidation or hydroformylation to introduce the necessary carbonyl group for cyclization with an adjacent aromatic amine, leading to quinazoline (B50416) derivatives. The DMB group provides stable protection during these transformations and can be removed under mild oxidative or acidic conditions to yield the final product.

Oxazoles: Oxazoles are another important class of heterocycles found in many biologically active compounds. nih.gov The synthesis of oxazoles can be achieved from α-acylamino ketones or aldehydes. nih.govresearchgate.net this compound can be converted into such a precursor. The general strategy involves:

Acylation: The secondary amine is acylated with a desired carboxylic acid or its derivative.

Oxidation: The allyl group is oxidized to form a ketone or aldehyde at the α-position to the nitrogen atom. This can be achieved through Wacker oxidation or ozonolysis.

Cyclodehydration: The resulting α-acylamino ketone/aldehyde is then cyclized to form the oxazole (B20620) ring, often using reagents like triphenylphosphine/hexachloroethane. nih.gov

The stability of the DMB protecting group throughout this sequence is crucial for the successful synthesis of the target oxazole.

Building Blocks for Chiral Scaffolds (relevant if derived from asymmetric synthesis of allylamines)

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and natural products. enamine.netnih.govyale.edu When this compound is prepared through an asymmetric synthetic route, it becomes a valuable chiral scaffold.

Asymmetric synthesis of homoallylic amines can be achieved through methods like the catalytic asymmetric addition of organometallic reagents to imines. beilstein-journals.orgnih.gov In this context, an imine formed from 2,4-dimethoxybenzaldehyde (B23906) could react with an allyl nucleophile in the presence of a chiral catalyst. Alternatively, the asymmetric allylation of an imine derived from an aldehyde and a chiral amine auxiliary can produce chiral amines after removal of the auxiliary. nih.gov

Once the chiral this compound is obtained, the stereocenter can direct subsequent reactions, and the allyl group serves as a handle for further elaboration into more complex chiral structures. nih.gov The DMB group can be removed at a later stage without racemization, revealing the primary chiral amine.

Table 1: Representative Asymmetric Methods for Allylamine (B125299) Synthesis
MethodKey Reagents/CatalystsTypical OutcomeReference
Asymmetric Allylation of IminesChiral BINOL-derived catalysts, AllylboronatesHigh enantioselectivity (90-99% ee) beilstein-journals.org
Addition of Diorganozinc Reagents to N-phosphinoyl IminesMe-DuPHOS monoxide·Cu(I), DiethylzincExcellent yields and enantiomeric excesses nih.gov
Use of Chiral Auxiliaries (e.g., Evans oxazolidinones)(4R)-4-benzyl-2-oxazolidinone, TiCl₄High diastereoselectivity and confirmed stereochemistry nih.gov

Strategies for Enabling Multi-Step Chemical Transformations

The strategic use of this compound facilitates complex multi-step syntheses by allowing for sequential, chemoselective modifications of its functional groups. The DMB group acts as a robust protecting group for the nitrogen atom, while the allyl group's double bond and allylic position are available for a variety of transformations.

A typical synthetic sequence might involve:

Initial Modification of the Allyl Group: The double bond can undergo reactions such as epoxidation, dihydroxylation, or metathesis without affecting the DMB-protected amine.

Further Functionalization: The newly introduced functional groups can then be transformed. For example, an epoxide can be opened by a nucleophile, or diols can be selectively protected or oxidized.

Deprotection: Finally, the DMB group is cleaved to unmask the primary or secondary amine. This step is often performed using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or trifluoroacetic acid (TFA).

This orthogonality allows for the construction of complex target molecules where the amine functionality is installed early in the synthesis but only revealed when needed. researchgate.net

Development of Catalytic Systems Utilizing Derivatives (e.g., as ligands or organocatalysts)

Derivatives of this compound hold potential for the development of novel catalytic systems. By modifying its structure, it can be converted into chiral ligands for transition-metal catalysis or into purely organic catalysts.

Ligands for Asymmetric Catalysis: If synthesized in an enantiomerically pure form, the compound can be derivatized to create bidentate or tridentate ligands. For example, the allyl group can be hydroformylated and then reduced to a propyl alcohol, which can be further modified. Alternatively, functionalization at the ortho-position of the benzyl (B1604629) ring could introduce another coordinating atom (e.g., a phosphine (B1218219) or an additional nitrogen group), creating a pincer-type ligand. Such chiral ligands are crucial for enantioselective reactions like hydrogenation, N-alkylation, and cross-coupling. nih.gov

Organocatalysts: The amine nitrogen, once deprotected, can serve as the active site for organocatalysis. For instance, it can be incorporated into bifunctional catalysts that contain both a basic amine site and a hydrogen-bond donor group (e.g., a thiourea (B124793) or sulfonamide). mdpi.com These catalysts are effective in promoting a variety of stereoselective reactions, including Michael additions and aldol (B89426) reactions. The chiral backbone, derived from an asymmetric synthesis of the parent allylamine, would be essential for inducing enantioselectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives
Catalyst TypeRequired DerivatizationPotential ReactionKey Feature
Transition Metal LigandIntroduction of coordinating groups (e.g., phosphine, hydroxyl)Asymmetric Hydrogenation, C-C CouplingChiral environment provided by the ligand backbone
Bifunctional OrganocatalystDeprotection and addition of H-bond donor (e.g., thiourea)Michael Addition, Aldol ReactionCooperative activation by amine and H-bond donor
N-Heterocyclic Carbene (NHC) PrecursorIncorporation into an imidazolium (B1220033) or similar saltOlefin Metathesis, Cross-CouplingStrong σ-donating properties of the resulting NHC ligand

Future Directions in Research on N 2,4 Dimethoxybenzyl Prop 2 En 1 Amine

Exploration of Novel Synthetic Routes

Traditional methods for synthesizing allylamines often involve multi-step procedures with low atom economy, such as the Gabriel synthesis or reductive alkylation. rsc.org Future research will likely focus on more direct and efficient catalytic methods.

One promising avenue is the hydroaminoalkylation of allenes and alkynes . researchgate.net Catalytic systems, potentially based on earth-abundant metals like titanium, could enable the direct addition of 2,4-dimethoxybenzylamine (B23717) to propadiene or propyne, providing a highly atom-economical route to the target molecule. researchgate.net Another approach involves multicomponent reactions, such as the Mannich-type reaction, which can construct γ-aminoalcohols that are subsequently dehydrated to form the desired allylamine (B125299). mdpi.com

Furthermore, the application of photocatalysis represents a frontier in amine synthesis. hilarispublisher.com Light-driven reactions could offer mild and selective pathways for the N-allylation of 2,4-dimethoxybenzylamine, minimizing waste and energy consumption. hilarispublisher.com The development of such methods would align with the broader goals of modern synthetic chemistry to create complex molecules with greater efficiency. hilarispublisher.com

Proposed Synthetic RouteKey FeaturesPotential Advantages
Catalytic Hydroaminoalkylation Direct addition of the amine to an alkyne or allene. researchgate.netHigh atom economy, reduced number of synthetic steps.
Mannich-Type Reactions Three-component reaction followed by dehydration. mdpi.comRapid construction of molecular complexity from simple precursors.
Photocatalytic N-allylation Use of light to drive the chemical transformation. hilarispublisher.comMild reaction conditions, high selectivity, access to unique reactivity.
Biocatalytic Methods Employment of enzymes for reductive amination. acs.orgHigh stereoselectivity, environmentally benign conditions.

Investigation of Undiscovered Reactivity Patterns

The unique combination of an allylic double bond, a secondary amine, and an electron-rich aromatic ring in N-(2,4-Dimethoxybenzyl)prop-2-en-1-amine suggests a rich and largely unexplored reactivity profile.

Future studies could focus on the asymmetric functionalization of the allyl group . The development of chiral catalysts for reactions such as asymmetric dihydroxylation, epoxidation, or amination would provide access to enantiomerically pure derivatives with potential applications in medicinal chemistry. The allylamine moiety is a common feature in biologically active compounds, including antifungal agents. mdpi.comresearchgate.net

Another area of interest is the catalytic C-H activation of the molecule. researchgate.net Palladium-catalyzed methods could enable the selective functionalization of the terminal alkene, while directing group strategies might allow for regioselective arylation or alkylation of the 2,4-dimethoxybenzyl ring. researchgate.net Such transformations would provide rapid access to a diverse library of analogues. The 2,4-dimethoxybenzyl (DMB) group itself is a well-established protecting group for amines, stable to a range of conditions but readily cleaved by trifluoroacetic acid. rsc.org This property could be exploited in tandem with new reactivity, allowing for the installation of complex functionality before revealing the primary allylamine for subsequent reactions.

Potential Reaction ClassTarget MoietyExpected Outcome
Asymmetric Catalysis Allyl double bondSynthesis of chiral building blocks.
C-H Activation Allyl group or Benzyl (B1604629) ringDirect and efficient molecular diversification. researchgate.net
Cyclization Reactions Entire moleculeFormation of novel N-heterocyclic compounds. mdpi.com
Deprotection/Derivatization 2,4-Dimethoxybenzyl groupControlled release of a primary allylamine for further synthesis. rsc.org

Application in Sustainable Chemistry Methodologies

The principles of green chemistry are becoming increasingly central to chemical synthesis, and future research on this compound will undoubtedly incorporate these concepts. rsc.orgbenthamdirect.com This involves a holistic assessment of the entire synthetic process, from starting materials to final product. rsc.org

A key focus will be the use of renewable resources . rsc.org For instance, exploring synthetic routes that begin with biomass-derived platform chemicals could significantly improve the sustainability profile of the compound. rsc.org Methodologies like the "hydrogen borrowing" concept, where alcohols derived from biomass are converted to amines, represent a promising green alternative. rsc.org

Sustainability ApproachDescriptionPotential Impact
Renewable Feedstocks Using biomass-derived starting materials instead of petrochemicals. rsc.orgReduced carbon footprint and reliance on fossil fuels.
Atom-Economic Reactions Designing syntheses where most atoms from the reactants are incorporated into the product. rsc.orgMinimization of chemical waste.
Green Catalysts Employing earth-abundant metals or biocatalysts. acs.orgrsc.orgReduced cost and environmental toxicity.
Benign Solvents Replacing hazardous organic solvents with alternatives like water or bio-based solvents. rsc.orgImproved safety and reduced environmental pollution.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers powerful tools to accelerate and guide the discovery of new synthetic routes and reactivity patterns. mdpi.com For this compound, advanced computational modeling can provide deep insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential new reactions. tandfonline.comnih.gov By mapping the potential energy surfaces for proposed synthetic routes, researchers can predict the feasibility of a reaction, identify key intermediates and transition states, and understand the origins of selectivity. pku.edu.cn This predictive power can save significant experimental time and resources by pre-screening potential catalysts and reaction conditions. mit.edu

Furthermore, computational models can be used to predict the physicochemical and pharmacological properties of new derivatives. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of amines with specific properties, such as their degradation rates or biological activity. acs.orgnih.gov This approach can guide the design of new molecules with desired characteristics, streamlining the discovery process. As computational methods become more accurate and accessible, their integration into the research workflow will be essential for the efficient exploration of the chemical space surrounding this compound. mdpi.commit.edu

Computational MethodApplication AreaResearch Benefit
Density Functional Theory (DFT) Mechanistic studies of novel synthetic routes and reactivity. nih.govRational design of experiments, prediction of reaction outcomes.
Molecular Docking Prediction of binding affinity to biological targets. tandfonline.comIdentification of potential pharmaceutical applications.
QSPR Modeling Correlation of molecular structure with physical or biological properties. acs.orgPredictive design of new derivatives with optimized properties.
Frontier Molecular Orbital Analysis Understanding electronic structure and identifying reactive sites. tandfonline.compku.edu.cnPrediction of undiscovered reactivity patterns.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-dimethoxybenzyl)prop-2-en-1-amine and its derivatives?

The synthesis of this compound and its analogs often involves multi-component coupling reactions and allylic amine modifications. For example, a three-component reaction using aldehydes, alkynes, and allyl amines (e.g., n-allyldimethoxybenzylamine) in the presence of CuBr and molecular sieves (3 Å) can yield structurally related amines like N-allyl-N-(2,4-dimethoxybenzyl)non-4-yn-3-amine . Key steps include:

  • Catalyst selection : CuBr facilitates alkyne activation.
  • Purification : Fast column chromatography is critical for isolating products.
  • Reaction monitoring : NMR and HRMS are used to confirm intermediates and final products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize the regioselectivity of allylic amines like this compound?

NMR analysis (¹H and ¹³C) is essential for confirming regioselectivity in allylic amine derivatives. For example:

  • ¹H NMR : Signals for the allylic protons (CH₂=CH–) appear as doublets of doublets (δ ~5.0–6.0 ppm), while the dimethoxybenzyl group shows aromatic protons as distinct singlets (δ ~6.5–7.5 ppm) .
  • ¹³C NMR : The allylic carbons (CH₂=CH–) resonate at δ ~115–125 ppm, and the methoxy groups (OCH₃) at δ ~55–60 ppm .
  • HMQC and COSY : These techniques resolve overlapping signals in complex mixtures .

Q. What precautions are necessary when handling allylic amines in air-sensitive reactions?

  • Inert atmosphere : Reactions should be conducted under nitrogen or argon to prevent oxidation of the allyl group.
  • Drying agents : Molecular sieves (3 Å) are used to remove trace moisture .
  • Glovebox use : Recommended for hygroscopic or oxygen-sensitive intermediates .

Advanced Research Questions

Q. How can data contradictions in regioselectivity outcomes be resolved during allylic amine synthesis?

Conflicting regioselectivity may arise from competing reaction pathways (e.g., steric vs. electronic effects). To address this:

  • Computational modeling : DFT calculations can predict thermodynamic control in allylic substitutions.
  • Isotopic labeling : Deuterated substrates help track reaction pathways via NMR.
  • Reaction quenching : Intermediate trapping (e.g., using TEMPO) identifies transient species .

Q. What strategies are effective for demethylation of N-(2,4-dimethoxybenzyl) derivatives to access bioactive intermediates?

A general demethylation protocol involves:

  • Catalytic Pd(PPh₃)₄ : Facilitates cleavage of methoxy groups under mild conditions.
  • Co-reagents : N,N-Dimethylbarbituric acid (NDMBA) acts as a proton source and stabilizes intermediates.
  • Solvent optimization : Dichloromethane (DCM) minimizes side reactions compared to polar solvents .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with ampicillin and fluconazole as controls .
  • Structure-activity relationship (SAR) : Modifying the allyl chain (e.g., introducing propargyl or aryl groups) and comparing IC₅₀ values.
  • Cytotoxicity testing : MTT assays on mammalian cell lines to assess therapeutic indices .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and catalyst screening for reproducibility.
  • Characterization : Combine NMR, HRMS, and IR for unambiguous structural assignment.
  • Biological assays : Include positive/negative controls and triplicate measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.